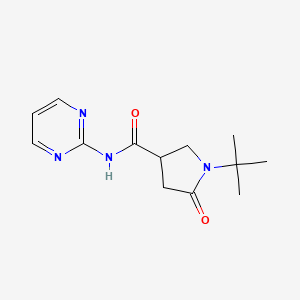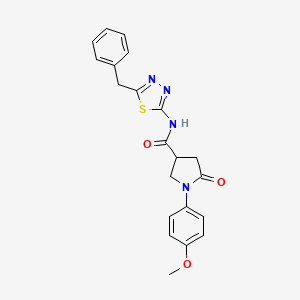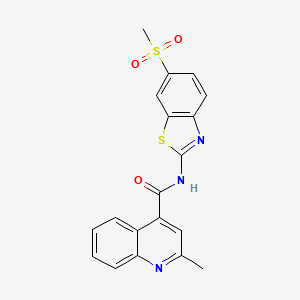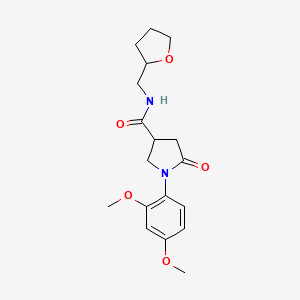![molecular formula C15H27N3O2 B14959000 1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B14959000.png)
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and tert-butyl and ethyl substituents.
Métodos De Preparación
The synthesis of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets and pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparación Con Compuestos Similares
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring but differ in their substituents, leading to variations in their biological activities and applications.
Piperazine derivatives: Compounds with a piperazine moiety are often used in medicinal chemistry for their ability to interact with biological targets.
tert-Butyl and ethyl-substituted compounds: These compounds are studied for their steric and electronic effects on the overall reactivity and stability of the molecule .
The uniqueness of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a lead compound in drug discovery.
Propiedades
Fórmula molecular |
C15H27N3O2 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H27N3O2/c1-5-16-6-8-17(9-7-16)14(20)12-10-13(19)18(11-12)15(2,3)4/h12H,5-11H2,1-4H3 |
Clave InChI |
OKQGTJIJDFHBHT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14958924.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958941.png)
![1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone](/img/structure/B14958951.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958963.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B14958983.png)
![N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B14958988.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B14958993.png)
![1-(4-ethylphenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958994.png)
![7-hydroxy-8-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14959005.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14959007.png)
